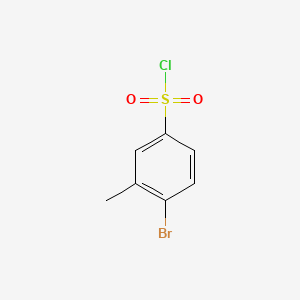

4-Bromo-3-methylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNDXUKMWFVEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372100 | |

| Record name | 4-Bromo-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72256-93-0 | |

| Record name | 4-Bromo-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methylbenzenesulfonyl Chloride (CAS: 72256-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzenesulfonyl chloride, with the CAS number 72256-93-0, is a versatile sulfonyl chloride reagent that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a bromo-substituted aromatic ring, allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 58-61 °C.[1][2] It is characterized by the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol .[1] Detailed physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 72256-93-0 | [1] |

| Molecular Formula | C₇H₆BrClO₂S | [1] |

| Molecular Weight | 269.54 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 58-61 °C | [1][2] |

| Synonyms | 6-Bromotoluene-3-sulfonyl chloride | [2] |

| InChI | 1S/C7H6BrClO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 | [1] |

| SMILES | Cc1cc(ccc1Br)S(Cl)(=O)=O | [1] |

Synthesis

Caption: Plausible synthetic route to this compound.

Experimental Protocol (General Procedure for Sandmeyer-type Reaction):

A cooled solution of 4-bromo-2-methylaniline in concentrated hydrochloric acid would be treated with an aqueous solution of sodium nitrite to form the corresponding diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield this compound. The product would then be isolated and purified using standard laboratory techniques such as extraction and crystallization.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its ability to react with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. Furthermore, the presence of the bromo substituent provides a handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of diverse compound libraries for drug screening.

A notable application of this compound is in the synthesis of aza-indazole compounds, which have shown potential for use in treating tendon and/or ligament injuries.[1]

Synthesis of Aza-indazole Derivatives

The following workflow illustrates the synthesis of an aza-indazole derivative using this compound as a key reagent.

Caption: Synthesis of an aza-indazole precursor.

Experimental Protocol: Synthesis of N-((1s,3s)-1-(trifluoromethyl)cyclobutan-1-ol)-4-bromo-3-methylbenzenesulfonamide [1]

A solution of (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (1.30 mmol) in pyridine (6.5 ml) is treated with this compound (1.30 mmol). The reaction mixture is stirred at 50°C for 3 hours. Following the reaction, the mixture is concentrated under reduced pressure. The resulting product is then purified by silica gel column chromatography.[1]

| Reactant | CAS Number | Molar Equivalent |

| (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | 1408075-93-3 | 1.0 |

| This compound | 72256-93-0 | 1.0 |

| Pyridine | 110-86-1 | Solvent |

Signaling Pathways and Biological Activity

While the direct biological activity of this compound is not the focus of its application, the sulfonamide derivatives synthesized from it are of significant interest for their potential to modulate various biological pathways. Sulfonamides are known to target a wide range of enzymes and receptors. For instance, many antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

The aza-indazole compounds synthesized using this compound are being investigated for their role in inducing scleraxis gene expression, which is implicated in tendon and ligament repair.[1] The precise signaling pathway through which these compounds exert their therapeutic effect is a subject of ongoing research.

Caption: Proposed mechanism of action for aza-indazole derivatives.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its ability to readily form sulfonamides, coupled with the potential for further functionalization via its bromo substituent, makes it an attractive starting material for the development of novel therapeutic agents. The successful application of this compound in the synthesis of aza-indazoles for potential use in regenerative medicine highlights its importance in modern drug discovery. Further research into the synthesis and biological evaluation of new compounds derived from this compound is warranted and holds promise for the discovery of new medicines.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-methylbenzenesulfonyl chloride, a key intermediate in organic synthesis. The information is compiled from various chemical data sources and is presented to assist researchers and professionals in its safe and effective handling and application.

Core Physical and Chemical Data

This compound is a solid at room temperature, typically appearing as a white to yellow or pale brown crystalline powder.[1] It is recognized by its CAS Number 72256-93-0.[2][3] The structural and fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrClO₂S | [1][3] |

| Molecular Weight | 269.54 g/mol | [2][3] |

| CAS Number | 72256-93-0 | [2][3] |

| Appearance | White to yellow to pale brown crystalline powder | [1] |

| Melting Point | 58-61 °C | [1][2] |

| Boiling Point (Predicted) | 311.2 ± 30.0 °C | [1] |

| Density (Predicted) | 1.700 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Toluene. Slightly soluble in water. Soluble in organic solvents such as ether, methanol and dichloromethane. | [1][4] |

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Assessment

The solubility of a compound in various solvents is determined by observing the formation of a homogeneous solution.

Methodology:

-

A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, it is deemed soluble. If any solid remains, it is considered insoluble or sparingly soluble. This can be quantified by gradually adding more solvent until the solid dissolves completely and calculating the concentration.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are determined by its molecular structure. The following diagram illustrates these relationships.

Caption: Logical flow from molecular structure to physical properties.

This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is recommended to supplement this information with experimentally verified data from primary literature or internal analytical characterization.

References

4-Bromo-3-methylbenzenesulfonyl chloride molecular weight and formula

An In-depth Technical Guide on 4-Bromo-3-methylbenzenesulfonyl Chloride

This guide provides detailed information on the chemical properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C₇H₆BrClO₂S[1][2][3][4][5] |

| Molecular Weight | 269.54 g/mol [1][4][5][6] |

Structural Elucidation

The chemical name this compound systematically describes its molecular structure. The following diagram illustrates the relationship between the different components of the molecule as denoted by its name.

References

4-Bromo-3-methylbenzenesulfonyl chloride safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-methylbenzenesulfonyl chloride

This guide provides comprehensive safety information for this compound (CAS No: 72256-93-0), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, handling protocols, and emergency procedures, compiled from various safety data sheets.

Chemical Identification and Properties

This compound is a solid compound used in laboratory chemical synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 72256-93-0 | [1][2] |

| Molecular Formula | C₇H₆BrClO₂S | [2][3][4] |

| Molecular Weight | 269.54 - 269.55 g/mol | [2][3] |

| Appearance | Solid | [5] |

| Melting Point | 57-61 °C | [3][6] |

| Flash Point | 142 °C | [4][6] |

| Density | 1.700 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Synonyms | 6-Bromotoluene-3-sulfonyl chloride | [1] |

Hazard Identification and Classification

This chemical is classified as hazardous and corrosive.[1][3] It causes severe skin burns and eye damage.[1][7] Contact with water liberates toxic gas.[1][8] It is also harmful if inhaled and may cause respiratory irritation.[7]

| Hazard Classification | Code | Description | References |

| GHS Pictogram | GHS05 | Corrosive | [5] |

| Signal Word | Danger | [1][5][7] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage | [5][9] |

| Hazard Class | Skin Corrosion/Irritation | Category 1B | [1][5] |

| Storage Class | 8B | Non-combustible corrosive hazardous materials | [5] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls : Work must be conducted in a well-ventilated area, specifically under a chemical fume hood.[1][7][8] Eyewash stations and safety showers must be in close proximity to the workstation.[1][8]

-

Eye/Face Protection : Wear tight-sealing safety goggles or a face shield.[1][9]

-

Skin Protection : Use chemically protective gloves and appropriate clothing to prevent any skin contact.[1][7]

-

Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[1][8]

Handling Procedures

-

Read and understand the Safety Data Sheet (SDS) before use.

-

Wear all required PPE as specified above.

-

Prevent contact with skin and eyes.[10]

-

Do not allow contact with water or moisture, as it liberates toxic gas.[1][8] Handle under an inert atmosphere.[1][8]

-

Wash hands and any exposed skin thoroughly after handling.[1][7]

-

Do not eat, drink, or smoke in the handling area.[7]

Storage Conditions

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][7]

-

The storage area should be designated for corrosive materials.[1][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and water.[1][7][8]

-

The product is moisture and air-sensitive; store under an inert atmosphere.[1]

Caption: Workflow for Safe Handling of this compound.

Emergency and First-Aid Procedures

Immediate medical attention is required for any type of exposure.[1][8] Show the Safety Data Sheet to the attending physician.[1]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use mouth-to-mouth resuscitation.[2]

-

Skin Contact : Immediately take off all contaminated clothing.[1] Rinse the skin with large amounts of water or shower for at least 15 minutes.[1][7]

-

Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1]

-

Ingestion : Rinse the mouth with water.[1][7] Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person.[8][10]

Caption: First-Aid Decision Workflow for Exposure Incidents.

Stability and Reactivity

Understanding the chemical's stability and reactivity is crucial to prevent hazardous incidents.

-

Reactivity : Contact with water liberates toxic gas.[1] Contact with metals may evolve flammable hydrogen gas.[2]

-

Chemical Stability : The compound is stable under recommended storage conditions but is sensitive to moisture and air.[1][7]

-

Conditions to Avoid : Incompatible products, excess heat, dust formation, and exposure to water or moist air should be avoided.[1][8]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[1][8]

-

Hazardous Decomposition Products : Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen halides.[1][8]

Caption: Reactivity and Incompatibility Relationships.

Toxicological Information

The primary toxicological effect is severe corrosion. The product causes burns to the eyes, skin, and mucous membranes.[1][8] Inhalation, ingestion, or skin contact with the material may cause severe injury, and the effects of contact or inhalation may be delayed.[2] Long-term exposure may cause damage to respiratory and mucosal tissues.[7] No quantitative acute toxicity data (e.g., LD50) is available in the provided search results for this specific compound.

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[8][10]

-

Specific Hazards : The substance itself is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[2]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound(72256-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound 97 72256-93-0 [sigmaaldrich.com]

- 6. This compound [chembk.com]

- 7. aozunasia.com [aozunasia.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 4-Bromo-3-methylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative assessments and data for the parent compound, benzenesulfonyl chloride, provide valuable insights. The following table summarizes the available information.

| Solvent | This compound | Benzenesulfonyl Chloride |

| Qualitative Solubility | ||

| Diethyl Ether | Soluble[1][2] | Soluble[3][4] |

| Methanol | Soluble[1][2] | Soluble |

| Dichloromethane | Soluble[1][2] | Soluble |

| Toluene | Soluble | Soluble |

| Water | Slightly Soluble[1][2] | Insoluble in cold water, reacts with hot water[3][4][5] |

| Quantitative Solubility (g/100mL at 20°C) | ||

| Acetone | Data not available | Miscible |

| Ethanol | Data not available | Soluble[4] |

| Chloroform | Data not available | Soluble |

| Carbon Tetrachloride | Data not available | Soluble |

Note: The qualitative solubility of this compound suggests a polarity profile similar to that of benzenesulfonyl chloride, indicating it is likely soluble in a range of common aprotic and polar aprotic organic solvents. Its reactivity with water, a common characteristic of sulfonyl chlorides, necessitates the use of anhydrous solvents for most applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.[6][7][8][9]

1. Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Withdrawal and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid disturbing the settled solid, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish. This step removes any remaining microscopic solid particles.

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the evaporating dish in a fume hood. Gentle heating in a drying oven at a temperature below the melting point of the solute can accelerate this process.

-

Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

3. Data Calculation:

The solubility is calculated as follows:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Benzenesulfonyl chloride 96 98-09-9 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

4-Bromo-3-methylbenzenesulfonyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-3-methylbenzenesulfonyl chloride (CAS No. 72256-93-0). Understanding the stability profile of this reagent is critical for ensuring its integrity in chemical synthesis, particularly in drug discovery and development where reagent quality is paramount. This document synthesizes available data to provide clear guidance on handling, storage, and potential degradation pathways.

Core Stability Characteristics

This compound is a solid compound that is stable under recommended storage conditions. However, it is susceptible to degradation under certain environmental influences, primarily moisture and high temperatures. The key stability concerns are its reactivity with water (hydrolysis) and its potential for thermal decomposition. The compound is classified as corrosive and can cause severe skin burns and eye damage, necessitating careful handling.

General Stability Profile

| Parameter | Observation | Citation |

| Moisture Sensitivity | Highly sensitive to moisture. Reacts with water, which can lead to the liberation of toxic and corrosive gases. | [1] |

| Air Sensitivity | Considered air-sensitive, and handling under an inert atmosphere is recommended. | [1] |

| Thermal Stability | Stable at ambient temperatures but can decompose upon heating to release irritating and toxic gases and vapors. | [1][2] |

| Hazardous Polymerization | Hazardous polymerization does not occur. | [1] |

Quantitative Stability Data (Analogous Compound)

The hydrolysis of 4-Methylbenzenesulfonyl chloride was found to be rapid in water.[3]

Table 1: Hydrolysis Half-Life of 4-Methylbenzenesulfonyl chloride at 25°C [3]

| pH | Half-life (t½) |

| 4.0 | 2.2 minutes |

| 7.0 | 2.2 minutes |

| 9.0 | 2.6 minutes |

Table 2: Degradation of 4-Methylbenzenesulfonyl chloride in Water at 25°C [3]

| Time | Degradation at pH 4.0 | Degradation at pH 7.0 | Degradation at pH 9.0 |

| 3 minutes | 57% | 63% | 61% |

| 6 minutes | 82% | 87% | 85% |

| 8 minutes | 92% | 93% | 91% |

This data underscores the critical need to protect this compound from moisture to prevent rapid degradation.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and reactivity of this compound.

Table 3: Recommended Storage Conditions

| Condition | Recommendation | Citation |

| Temperature | Store in a dry, cool, and well-ventilated place. | [1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [1] |

| Container | Keep containers tightly closed. | [1][4] |

| Location | Store in a corrosives area, away from incompatible materials. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and water. | [1] |

Handling Precautions:

-

Handle in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

-

Avoid inhalation of dust.[1]

-

Ensure eyewash stations and safety showers are readily accessible.[1]

Incompatible Materials and Decomposition Products

Contact with incompatible materials can lead to vigorous reactions and the release of hazardous substances.

Table 4: Incompatibilities and Hazardous Decomposition Products

| Type | Details | Citation |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water. | [1] |

| Hazardous Decomposition Products | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen halides. | [1] |

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not published, the following experimental protocols, based on OECD guidelines, can be adapted to quantitatively assess its stability.

Protocol 1: Hydrolysis as a Function of pH (Adapted from OECD TG 111)

This test determines the rate of hydrolysis of the compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Preparation: Prepare a stock solution of this compound in a water-miscible, low-hydrolysis-rate solvent (e.g., acetonitrile).

-

Hydrolysis Experiment:

-

Add a small volume of the stock solution to the buffer solutions maintained at a constant temperature (e.g., 25°C), ensuring the organic solvent concentration is minimal.

-

At various time intervals, take aliquots of the reaction mixture.

-

Quench the reaction immediately (e.g., by dilution with a cold mobile phase).

-

-

Analysis:

-

Analyze the concentration of the remaining this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Determine the rate constants and half-lives for hydrolysis at each pH by plotting the concentration of the test substance versus time.

-

Protocol 2: Thermal Stability Screening (Adapted from OECD TG 113)

This screening test provides information on the thermal stability and identity of decomposition products.

Methodology:

-

Sample Preparation: Place a known amount of this compound in a suitable container (e.g., a glass tube).

-

Accelerated Storage Test:

-

Heat the sample at a specified elevated temperature (e.g., 50°C) for a defined period (e.g., 14 days).

-

Include control samples stored at a lower, stable temperature.

-

-

Analysis:

-

After the storage period, allow the samples to return to room temperature.

-

Analyze the purity of the heated sample and the control sample using a validated analytical method (e.g., HPLC).

-

Compare the purity of the heated sample to the control to determine the extent of decomposition.

-

If significant decomposition occurs, techniques like GC-MS or LC-MS can be used to identify the degradation products.

-

Visualizing Storage and Handling Logic

The following diagram illustrates the decision-making process for the safe storage and handling of this compound.

Caption: Logical workflow for the storage and handling of this compound.

References

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 4-Bromo-3-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilicity of the sulfur atom in 4-Bromo-3-methylbenzenesulfonyl chloride. The content herein is curated for professionals in research, scientific, and drug development fields, offering quantitative data, experimental protocols, and theoretical frameworks to understand and predict the reactivity of this compound.

Core Concepts: Electrophilicity of Arylsulfonyl Chlorides

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. A higher degree of positive charge on the sulfur atom enhances its susceptibility to nucleophilic attack. The electronic properties of the substituents on the aromatic ring play a crucial role in modulating this electrophilicity. Electron-withdrawing groups (EWGs) increase the electrophilicity by pulling electron density away from the sulfonyl group, whereas electron-donating groups (EDGs) have the opposite effect.[1]

In the case of this compound, the benzene ring is substituted with a bromine atom at the para position and a methyl group at the meta position relative to the sulfonyl chloride group. The bromine atom is an electron-withdrawing group through its inductive effect, while the methyl group is a weak electron-donating group. The net effect of these substituents on the electrophilicity of the sulfur atom can be quantitatively estimated using linear free-energy relationships such as the Hammett equation.

Quantitative Analysis: The Hammett Equation

The Hammett equation is a powerful tool for quantifying the impact of meta and para substituents on the reactivity of benzene derivatives.[2][3] The equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of the substituted compound.

-

k₀ is the rate constant for the reaction of the unsubstituted compound (benzenesulfonyl chloride).

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is specific to the reaction and its conditions.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

To estimate the relative reactivity of this compound, we can use the additive nature of the Hammett substituent constants. The relevant σ values are for a bromine atom at the para position (σₚ-Br) and a methyl group at the meta position (σₘ-CH₃).

| Substituent | Position | σ Value |

| Bromine | para | +0.23 |

| Methyl | meta | -0.07 |

| Table 1: Hammett Substituent Constants. [4] |

The combined sigma value (σ_total) for this compound is the sum of the individual constants:

σ_total = σₚ-Br + σₘ-CH₃ = 0.23 + (-0.07) = 0.16

A known reaction constant (ρ) for a relevant reaction of benzenesulfonyl chlorides can then be used to predict the relative rate of reaction. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a ρ value of +2.02 has been reported.[5]

Using this information, we can estimate the relative rate of the chloride-chloride exchange for this compound compared to the unsubstituted benzenesulfonyl chloride:

log(k/k₀) = (0.16) * (2.02) = 0.3232

k/k₀ = 10^0.3232 ≈ 2.1

This calculation suggests that this compound is approximately twice as reactive as unsubstituted benzenesulfonyl chloride in this specific reaction, indicating a higher electrophilicity of the sulfur atom due to the net electron-withdrawing effect of the substituents.

Experimental Determination of Electrophilicity

The electrophilicity of this compound can be determined experimentally by studying the kinetics of its reaction with a standard nucleophile. A common method involves reacting the sulfonyl chloride with an amine and monitoring the reaction rate.

Experimental Protocol: Kinetic Study of the Reaction with an Amine

This protocol outlines a general procedure for determining the second-order rate constant for the reaction between this compound and a primary or secondary amine in a suitable solvent.

Materials and Equipment:

-

This compound

-

Amine (e.g., aniline, piperidine)

-

Anhydrous solvent (e.g., acetonitrile, dioxane)

-

Thermostated reaction vessel

-

Stirring mechanism

-

UV-Vis spectrophotometer or HPLC system

-

Standard laboratory glassware

-

Quenching solution (e.g., a solution of a trapping agent or an acidic solution)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

-

Prepare a stock solution of the amine of known concentration in the same solvent.

-

-

Kinetic Run:

-

Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C).

-

In the reaction vessel, mix known volumes of the two stock solutions to initiate the reaction. The concentration of one reactant should be in large excess (pseudo-first-order conditions) to simplify the rate law.

-

Start a timer at the moment of mixing.

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a quenching solution.

-

Analyze the quenched aliquot to determine the concentration of one of the reactants or products. This can be done using:

-

UV-Vis Spectrophotometry: If one of the species has a distinct UV-Vis absorption, its concentration can be monitored over time.

-

HPLC: The concentrations of the reactants and products can be determined by separating them on an HPLC column and quantifying their peak areas.

-

-

-

Data Analysis:

-

Plot the concentration of the monitored species versus time.

-

From this data, determine the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant and the concentration of the excess reactant: k₂ = k_obs / [Reactant in excess] .

-

Computational Approach to Electrophilicity

Computational chemistry provides a powerful tool for calculating the electrophilicity index (ω) of a molecule, offering a theoretical measure of its ability to accept electrons. Density Functional Theory (DFT) is a commonly used method for such calculations.

Computational Protocol: DFT Calculation of the Electrophilicity Index

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Molecule Building:

-

Construct the 3D structure of this compound.

-

-

Geometry Optimization:

-

Perform a geometry optimization of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

-

Energy Calculations:

-

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) from the optimized structure.

-

-

Calculation of Electrophilicity Index (ω):

-

The electrophilicity index is calculated using the following equation, based on the conceptual DFT framework developed by Parr:

ω = μ² / (2η)

Where:

-

μ is the electronic chemical potential, which can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2 .

-

η is the chemical hardness, which can be approximated as η ≈ (E_LUMO - E_HOMO) .

-

-

Visualizations

Logical Relationship in Hammett Analysis

Caption: Logical workflow of the Hammett equation to predict reactivity.

Nucleophilic Attack on the Sulfonyl Group

Caption: General mechanism of nucleophilic substitution at the sulfonyl sulfur.

Experimental Workflow for Kinetic Analysis

References

Spectroscopic and Synthetic Profile of 4-Bromo-3-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed experimental protocol for the synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride. The information is intended to support research and development activities where this compound is a key intermediate.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.20 | d | 2.1 | Ar-H |

| 7.72 | dd | 8.2, 2.0 | Ar-H |

| 7.31 | dd | 8.2, 0.8 | Ar-H |

| 2.74 | s | - | -CH₃ |

Note: Data corresponds to the major isomer obtained in the synthesis described in the experimental protocol section.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | Ar-C |

| 138.2 | Ar-C |

| 137.0 | Ar-C |

| 135.0 | Ar-C |

| 131.4 | Ar-C |

| 120.1 | Ar-C |

| 20.0 | -CH₃ |

Note: Data corresponds to the major isomer obtained in the synthesis described in the experimental protocol section.

IR (Infrared) Spectroscopy Data

| Frequency Range (cm⁻¹) | Bond | Functional Group |

| 1370-1335 & 1195-1168 | S=O | Sulfonyl Chloride |

| 3100-3000 | C-H | Aromatic |

| 1600-1450 | C=C | Aromatic Ring |

| 1250-1000 | C-Br | Aryl Bromide |

| 700-850 | C-H out-of-plane bend | Substituted Aromatic |

Experimental Protocols

The following section details the synthesis of this compound from 4-bromo-3-methylaniline via a Sandmeyer-type reaction. This method is a widely used and effective approach for the preparation of aryl sulfonyl chlorides from the corresponding anilines.[1]

Synthesis of this compound

Materials:

-

4-bromo-3-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[2]

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-bromo-3-methylaniline in concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid, or use a stable SO₂ surrogate. Add copper(I) chloride to this solution to act as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. Control the rate of addition to maintain the reaction temperature and manage the evolution of nitrogen gas.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the evolution of nitrogen ceases.

-

Work-up: Pour the reaction mixture into ice-water. The crude this compound will precipitate as a solid.

-

Collect the solid by filtration and wash it thoroughly with cold water.

-

Dissolve the crude product in dichloromethane, wash with water, and then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to afford the pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 4-Bromo-3-methylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-methylbenzenesulfonyl chloride, a valuable reagent in organic synthesis and a potential building block for novel therapeutic agents. This document details its physicochemical properties, commercial availability from various suppliers, and a representative synthetic protocol. While no specific biological activities or signaling pathway modulations have been definitively ascribed to this compound in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its potential applications in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 72256-93-0) is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal in organic chemistry, primarily for the synthesis of sulfonamides and sulfonate esters. The presence of a bromine atom and a methyl group on the benzene ring offers distinct opportunities for further functionalization, making it an attractive scaffold for creating diverse chemical libraries for biological screening. This guide consolidates the currently available technical data on this compound to facilitate its use in a research and development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72256-93-0 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrClO₂S | [1][2][3] |

| Molecular Weight | 269.54 g/mol | [1][2][3] |

| Appearance | White to off-white solid | - |

| Melting Point | 58-61 °C | [3] |

| Boiling Point | 311.2 °C at 760 mmHg | [2] |

| Density | 1.7 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ether, methanol, and dichloromethane. Slightly soluble in water. | - |

| Purity | Typically >97% | [3] |

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The availability in various quantities makes it accessible for both small-scale research and larger-scale synthetic applications. A non-exhaustive list of suppliers is provided in Table 2. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Table 2: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Parchem | --INVALID-LINK-- | Global supplier of specialty chemicals.[5] |

| Matrix Scientific | --INVALID-LINK-- | Offers various pack sizes.[6] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Supplier of biochemicals for research.[1] |

| Alfa Chemistry | --INVALID-LINK-- | Provides the compound for research use.[2] |

| TCI America | --INVALID-LINK-- | Available through distributors like Fisher Scientific.[7] |

| Oakwood Chemical | --INVALID-LINK-- | Supplier of fine organic chemicals.[4] |

| Sigma-Aldrich | --INVALID-LINK-- | Product is listed as discontinued, but historical data is available.[3] |

Synthesis and Experimental Protocols

4.1. Synthesis of this compound from 4-Bromo-3-methylaniline

This synthetic route involves the diazotization of 4-bromo-3-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride.

Diagram 1: Synthetic Pathway for this compound

Experimental Protocol:

-

Diazotization: 4-Bromo-3-methylaniline (1 equivalent) is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10 °C. Copper(I) chloride (0.1 equivalents) is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture with vigorous stirring. The temperature should be maintained between 10-15 °C during the addition.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The mixture is then poured into ice-water, and the crude this compound precipitates as a solid. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Note: This is a generalized protocol and may require optimization for yield and purity. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Potential Applications in Drug Discovery

To date, there are no specific reports detailing the biological activity of this compound or its direct involvement in any signaling pathways. However, its structural motifs are present in a variety of biologically active molecules. The sulfonyl chloride moiety is a versatile functional group that can react with a wide range of nucleophiles (e.g., amines, alcohols, phenols) to generate libraries of sulfonamides and sulfonate esters.

Diagram 2: General Workflow for Biological Screening

Researchers can leverage this compound as a starting material for the synthesis of novel compounds to be screened against various biological targets. The bromo- and methyl-substituents on the aromatic ring can be exploited for further chemical modifications to explore structure-activity relationships (SAR).

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled with care in a chemical fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block. While its own biological profile is not yet characterized, its utility as a precursor for the synthesis of diverse chemical libraries makes it a compound of interest for researchers in medicinal chemistry and drug discovery. This guide provides the foundational knowledge required for its safe handling, procurement, and application in a research setting. Future investigations into the biological activities of its derivatives may reveal novel therapeutic opportunities.

References

- 1. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04127D [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound [oakwoodchemical.com]

- 5. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 6. This compound 97 72256-93-0 [sigmaaldrich.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

The Versatile Role of 4-Bromo-3-methylbenzenesulfonyl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzenesulfonyl chloride is a key bifunctional reagent in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its sulfonyl chloride moiety serves as a reactive handle for the formation of sulfonamides and related derivatives, while the bromo-substituted aromatic ring provides a site for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, detailing its application in the formation of sulfonamides and as a substrate in palladium-catalyzed cross-coupling reactions. This document includes representative experimental protocols, quantitative data from analogous systems, and workflow diagrams to facilitate its practical application in research and development.

Introduction

Benzenesulfonyl chlorides are a critical class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides, a common motif in a wide array of pharmaceuticals and agrochemicals. The presence of additional functional groups on the aromatic ring significantly enhances their synthetic utility. This compound, with its reactive sulfonyl chloride group and a bromine atom amenable to cross-coupling reactions, represents a valuable building block for the synthesis of diverse and highly functionalized molecules. This guide will systematically explore the synthetic transformations enabled by this reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 72256-93-0 |

| Molecular Formula | C₇H₆BrClO₂S |

| Molecular Weight | 269.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58-61 °C |

| Boiling Point | 311.2 °C at 760 mmHg |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, dioxane). Reacts with water. |

Core Synthetic Applications

The synthetic utility of this compound is centered around two primary modes of reactivity: reactions at the sulfonyl chloride group and transformations involving the carbon-bromine bond.

Synthesis of Sulfonamides

The most fundamental application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction, often referred to as the Hinsberg test for amines, proceeds readily in the presence of a base to neutralize the HCl generated.

Diagram 1: General Scheme for Sulfonamide Synthesis

Caption: Synthesis of sulfonamides from this compound.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-bromo-3-methylbenzenesulfonamide

-

To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Table 2: Representative Yields for Sulfonamide Formation with Aryl Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |

| Aniline | 4-Bromobenzenesulfonyl chloride | Pyridine | DCM | ~90% |

| Morpholine | 4-Nitrobenzenesulfonyl chloride | Triethylamine | THF | >95% |

| Benzylamine | Benzenesulfonyl chloride | Triethylamine | DCM | ~92% |

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 4-position of the benzene ring, providing a powerful tool for molecular diversification.

Diagram 2: Overview of Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling reactions of this compound derivatives.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is widely used for the synthesis of biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk flask, combine the 4-bromo-3-methylbenzenesulfonamide derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (typically in a 3:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~95% |

| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~92% |

| Methyl 4-bromobenzoate | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~88% |

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful method for the synthesis of styrenyl and related compounds.

Experimental Protocol: General Procedure for the Heck Reaction

-

To a dry Schlenk flask, add the 4-bromo-3-methylbenzenesulfonamide derivative (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., triethylamine, 1.5-2.0 eq. or K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous, degassed solvent such as DMF, DMA, or acetonitrile.

-

Add the alkene (1.1-1.5 eq.) via syringe.

-

Heat the reaction mixture to 80-140 °C for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by flash chromatography.

Table 4: Representative Conditions and Yields for the Heck Reaction of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | ~85% |

| 1-Bromo-4-cyanobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | ~90% |

| 4-Bromotoluene | Methyl methacrylate | Pd(OAc)₂/PPh₃ | NaOAc | DMA | 120 | ~78% |

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an aryl-alkyne conjugate. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

In a Schlenk flask, dissolve the 4-bromo-3-methylbenzenesulfonamide derivative (1.0 eq.) in an anhydrous solvent such as THF or DMF under an inert atmosphere.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

-

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.2 eq.) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography.

Table 5: Representative Conditions and Yields for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | ~95% |

| 1-Bromo-4-fluorobenzene | 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | ~88% |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - (Cu-free) | Cs₂CO₃ | Toluene | 100 | ~92% |

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-aryl amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq.) to a Schlenk tube.

-

Add the 4-bromo-3-methylbenzenesulfonamide derivative (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography.

Table 6: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | >95% |

| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | ~90% |

| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 90 | ~85% |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for the straightforward synthesis of sulfonamides, followed by a wide array of palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The protocols and data presented in this guide, based on well-established transformations of similar substrates, provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The strategic application of this compound can significantly streamline the synthesis of complex target molecules in medicinal chemistry and materials science.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Bromo-3-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone class of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery, aimed at developing new therapeutic agents with improved efficacy and selectivity. 4-Bromo-3-methylbenzenesulfonyl chloride is a versatile building block for the synthesis of such novel sulfonamides. Its structure offers a unique combination of features: a reactive sulfonyl chloride group for the formation of the sulfonamide linkage, and a bromo-substituent on the aromatic ring which can serve as a handle for further molecular diversification through cross-coupling reactions. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

These application notes provide detailed protocols for the synthesis of novel sulfonamides from this compound, their characterization, and a discussion of their potential biological applications.

General Reaction Scheme

The fundamental reaction for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis of novel sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of a Novel N-Aryl Sulfonamide

This protocol describes a representative synthesis of a novel sulfonamide by reacting this compound with a primary aromatic amine, for example, 4-fluoroaniline.

Materials:

-

This compound (1.0 eq)

-

4-Fluoroaniline (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (2.0 eq) to the stirred solution.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-fluorophenyl)-4-bromo-3-methylbenzenesulfonamide.

Protocol 2: Characterization of the Synthesized Sulfonamide

The structure and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the S=O stretches of the sulfonamide, should be confirmed.

-

Melting Point (mp): The melting point of the purified compound should be determined to assess its purity.

Data Presentation

The quantitative data for a series of synthesized novel sulfonamides derived from this compound and various amines are summarized below.

Table 1: Synthesis and Physicochemical Properties of Novel Sulfonamides

| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Molecular Formula | HRMS (m/z) [M+H]⁺ |

| SM-01 | 4-Fluoroaniline | 85 | 155-157 | C₁₃H₁₁BrFNO₂S | 359.9683 |

| SM-02 | 2-Aminopyridine | 78 | 178-180 | C₁₂H₁₀BrN₃O₂S | 355.9682 |

| SM-03 | Benzylamine | 92 | 121-123 | C₁₄H₁₄BrNO₂S | 356.9932 |

| SM-04 | Aniline | 88 | 162-164 | C₁₃H₁₂BrNO₂S | 341.9775 |

Table 2: Spectroscopic Data for a Representative Sulfonamide (SM-01)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.65 (d, J = 8.4 Hz, 1H), 7.48 (s, 1H), 7.20 (d, J = 8.4 Hz, 1H), 7.05-6.95 (m, 4H), 6.80 (br s, 1H, NH), 2.45 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 160.5 (d, J = 245 Hz), 139.2, 137.8, 134.5, 133.0, 130.1, 125.5 (d, J = 8 Hz), 122.8, 116.2 (d, J = 23 Hz), 20.9. |

| IR (KBr, cm⁻¹) ν | 3260 (N-H), 1345 (asym SO₂), 1160 (sym SO₂). |

Potential Biological Applications and Signaling Pathways

Sulfonamides are well-established inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, ultimately halting bacterial growth. The novel sulfonamides synthesized from this compound are potential candidates for development as new antibacterial agents.

Caption: Inhibition of bacterial folic acid synthesis.

Experimental Workflow

The overall process for the synthesis and evaluation of novel sulfonamides from this compound is outlined below.

Caption: Workflow for novel sulfonamide synthesis.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel sulfonamide derivatives. The protocols outlined in these application notes provide a robust framework for the preparation, purification, and characterization of these compounds. The potential for these novel sulfonamides to act as antibacterial agents by inhibiting the folic acid synthesis pathway warrants further investigation and highlights the importance of continued research in this area for the development of new and effective therapeutics. The presence of the bromo substituent offers a strategic advantage for creating extensive libraries for SAR studies, paving the way for the discovery of next-generation sulfonamide drugs.

Application Notes and Protocols: 4-Bromo-3-methylbenzenesulfonyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzenesulfonyl chloride is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its utility stems from the presence of a reactive sulfonyl chloride group and a bromo-substituent on the aromatic ring. The sulfonyl chloride moiety readily reacts with amines and other nucleophiles to form stable sulfonamide linkages, a common functional group in many biologically active compounds. The bromo-substituent provides a handle for further structural modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery. This document provides an overview of its applications, quantitative biological data for derived compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of a variety of therapeutic agents. The resulting 4-bromo-3-methylbenzenesulfonamide scaffold is present in molecules designed to target a range of biological processes implicated in diseases such as cancer and infectious diseases.

Anticancer Agents: A significant area of application is in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-bromo-3-methylbenzenesulfonamide core can be elaborated to create potent and selective inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Cyclin-dependent kinase 2 (CDK2), which are involved in cell cycle progression and proliferation.

Antimicrobial Agents: Derivatives of this compound have also been explored for their potential as antimicrobial agents. The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, and the incorporation of the bromo- and methyl-substituted phenyl ring can modulate the compound's activity and pharmacokinetic properties.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds synthesized using bromo-substituted benzenesulfonyl chlorides.

Table 1: Anticancer Activity of Bromo-Benzenesulfonamide Derivatives

| Compound ID | Target | Cell Line | IC50 (nM) | Reference |

| 1 (4-Bromo-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide) | PLK4 | Enzyme Assay | 0.1 | [1][2] |

| 2 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative) | HCT-116 | Colon Cancer | 3000 | [3] |

| 3 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative) | HeLa | Cervical Cancer | 7000 | [3] |

| 4 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative) | MCF-7 | Breast Cancer | 5000 | [3] |

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound ID | Organism | MIC (mg/mL) | Reference |

| 4d | E. coli | 6.72 | [4] |

| 4h | S. aureus | 6.63 | [4] |

| 4a | P. aeruginosa | 6.67 | [4] |

| 4a | S. typhi | 6.45 | [4] |

| 4f | B. subtilis | 6.63 | [4] |

| 4e | C. albicans | 6.63 | [4] |

| 4e | A. niger | 6.28 | [4] |

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-bromo-3-methylbenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted-4-bromo-3-methylbenzenesulfonamides via the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 eq)

-

Triethylamine (1.2 eq) or Pyridine (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with 1N HCl, followed by brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-substituted-4-bromo-3-methylbenzenesulfonamide.